molecular formula C11H13NO3 B1676273 Mephenoxalone CAS No. 70-07-5

Mephenoxalone

Cat. No. B1676273
CAS RN: 70-07-5
M. Wt: 223.22 g/mol
InChI Key: GXGGAMQHXKHZSA-UHFFFAOYSA-N
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Description

Mephenoxalone is a muscle relaxant and mild anxiolytic . It is used in the treatment of painful muscle spasms and cramps . It is also used to relieve pain associated with the spinal cord or caused by muscle spasms, anxiety disorders, and nervousness .


Synthesis Analysis

A new synthesis method for Mephenoxalone has been established. This involves the alkylation of guaiacol with bromoacetaldehyde diethyl acetal, followed by acid hydrolysis of the acetal group .


Molecular Structure Analysis

Mephenoxalone is a small molecule with a chemical formula of C11H13NO4 . Its molecular weight is 223.228 g/mol .


Chemical Reactions Analysis

Mephenoxalone may increase the central nervous system depressant (CNS depressant) activities of Zolpidem . The risk or severity of CNS depression can be increased when Zonisamide is combined with Mephenoxalone .


Physical And Chemical Properties Analysis

Mephenoxalone is a small molecule with a chemical formula of C11H13NO4 . Its molecular weight is 223.228 g/mol .

Scientific Research Applications

1. Efficacy in Treating Muscle Spasms

Mephenoxalone has been studied for its effectiveness in treating acute painful spasm of paravertebral muscles. A randomized double-blind study compared the efficacy and safety of mephenoxalone and tizanidine in treating adult patients with acute painful and moderately severe spasm of paravertebral muscles. The study concluded that both mephenoxalone and tizanidine demonstrated equivalent treatment efficacies in alleviating symptoms of acute painful paravertebral muscle spasms in Taiwanese patients (Hou, Yang, & Wang, 2010).

2. Synthesis Methods

Research has also been conducted on new methods for synthesizing mephenoxalone. One study detailed the synthesis of mephenoxalone through a silanizated intermediate prepared from the addition of trimethylsilyl cyanide (TMSCN) to (o-methoxy)phenoxyacetaldehyde. This synthesis approach offers different methods to produce the aldehyde, which is a crucial step in the synthesis of mephenoxalone (Ochoa-Terán & Rivero, 2008).

3. Pharmacokinetic Studies

Mephenoxalone's pharmacokinetics in the human body have been studied as well. A high-performance liquid chromatographic method involving fluorescence detection was developed for the determination of mephenoxalone in human plasma. This method facilitated the study of mephenoxalone's pharmacokinetics, contributing to a better understanding of its behavior and efficacy in medical treatments (Uang, Chen, Wang, & Hsu, 2001).

4. Chiral Properties and Supramolecular Synthons

Research into the chiral properties of mephenoxalone has been conducted, focusing on its phase properties and supramolecular synthons. The study explored how mephenoxalone forms different types of chain supramolecular motifs in its crystalline modifications, contributing to the understanding of its physical and chemical properties (Bredikhin, Bredikhina, Zakharychev, & Pashagin, 2007).

Safety And Hazards

Mephenoxalone may sometimes induce such symptoms as headache, dizziness, hypersomnia, visual disturbances, gastrointestinal upset, nausea, weakness, and itchy skin . It may also increase the central nervous system depressant (CNS depressant) activities of Zolpidem .

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNSRFNUONFLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023255
Record name Mephenoxalone
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URL https://comptox.epa.gov/dashboard/DTXSID9023255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mephenoxalone

CAS RN

70-07-5
Record name Mephenoxalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenoxalone [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mephenoxalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13754
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Record name Mephenoxalone
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Record name Mephenoxalone
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Record name MEPHENOXALONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
327
Citations
J Dohnal, Z Volková, K Vytřas - Journal of pharmaceutical and biomedical …, 1989 - Elsevier
… It should be mentioned that the mass spectra of mephenoxalone and some other drugs, … Having tested the stability of the substance in our laboratory, we found that mephenoxalone …
Number of citations: 6 www.sciencedirect.com
AA Bredikhin, ZA Bredikhina, DV Zakharychev… - Tetrahedron …, 2007 - Elsevier
The muscle relaxant methocarbamol 2 and tranquilizer mephenoxalone 3, as well as intermediate cyclic carbonate 4, have been prepared in enantiopure form by starting from …
Number of citations: 30 www.sciencedirect.com
AA Bredikhin, ZA Bredikhina, AT Gubaidullin - CrystEngComm, 2020 - pubs.rsc.org
… enantiopure samples of mephenoxalone. It was … mephenoxalone samples with a basic enantiomer content below 92% through recrystallization. The crystal structure of mephenoxalone …
Number of citations: 9 pubs.rsc.org
A Ochoa-Terán, IA Rivero - Arkivoc, 2008 - arkat-usa.org
Mephenoxalone (1) was synthesized through a silanizated intermediate prepared from the addition of trimethylsilyl cyanide (TMSCN) to (o-methoxy) phenoxyacetaldehyde (10). Three …
Number of citations: 6 www.arkat-usa.org
RA Yeary, RA Benish, CA Brahm, DL Miller - Toxicology and Applied …, 1964 - Elsevier
Mephenoxalone had a greater acute toxicity in newborn rats than in adult rats. The oral LD 50 for the newborn was 654 ± 31.5 mg/kg, and the oral LD 50 for adults was 3820 ± 197 mg/…
Number of citations: 2 www.sciencedirect.com
O Matvieiev, R Šelešovská, R Sokolová, R Jerga… - Sensors and Actuators B …, 2023 - Elsevier
A novel screen-printed sensor (SPE) with boron-doped diamond electrode (BDDE) for determination of a muscle relaxant and mild anxiolytic mephenoxalone (MNL) was developed. …
Number of citations: 0 www.sciencedirect.com
N Erk - Journal of pharmaceutical and biomedical analysis, 1999 - Elsevier
… of mephenoxalone at 289.6 nm (where the ΔD 1 value of acetaminophen is zero) and that of acetaminophen at 252.6 nm (where the ΔD 1 value of mephenoxalone … of mephenoxalone …
Number of citations: 48 www.sciencedirect.com
R Rothchild, KS Venkatasubban, S Braddock… - Spectroscopy …, 1993 - Taylor & Francis
The 1 H NMR spectra of the skeletal muscle relaxant, mephenoxalone, 1, 5-[(2-methoxyphenoxy) - methyl]-2-oxazolidinone, have been studied at 200 MHz in CDCl 3 solution at 20 in …
Number of citations: 8 www.tandfonline.com
YS Uang, IK Chen, LH Wang, KY Hsu - Journal of Chromatography B …, 2001 - Elsevier
… mephenoxalone concentration in tablets. These methods involve direct measurement of mephenoxalone … analysis, measurement of mephenoxalone substance by differential scanning …
Number of citations: 3 www.sciencedirect.com
S Rollas, S Feridun - Marmara Pharmaceutical Journal, 1987 - dergipark.org.tr
… Under these conditions mephenoxalone and clopamide eluted with retention times of 7.1 … Accurately weigh 0,05 g mephenoxalone and 0.005 g clopamide and transfer to a 25-ml …
Number of citations: 3 dergipark.org.tr

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